molecular formula C13H24N2O3 B8816859 (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

Cat. No.: B8816859
M. Wt: 256.34 g/mol
InChI Key: HJJLVATZPPJBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is an organonitrogen and organooxygen compound It is a derivative of imidazolidine-1-carboxylic acid and is characterized by the presence of a t-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the reaction of imidazolidine derivatives with t-butyl esters under controlled conditions. One common method involves the use of tert-butyl alcohol and an appropriate acid catalyst to esterify the carboxylic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of imidazolidine, such as oxo derivatives, alcohol derivatives, and substituted imidazolidines.

Scientific Research Applications

(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-t-Butyl-5-chloromethyl-3-methyl-4-oxoimidazolidine-1-carboxylic acid, t-butyl ester
  • tert-Butyl 2-tert-butyl-3-methyl-5-(2-methylpropyl)-4-oxoimidazolidine-1-carboxylate

Uniqueness

(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its t-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3

InChI Key

HJJLVATZPPJBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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